molecular formula C10H13ClO B13606390 4-(2-Chlorophenyl)butan-2-ol

4-(2-Chlorophenyl)butan-2-ol

Cat. No.: B13606390
M. Wt: 184.66 g/mol
InChI Key: CVNNRMVQMCSSII-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is also substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(2-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(2-Chlorophenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 4-(2-Chlorophenyl)butane using strong reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(2-Chlorophenyl)butan-2-one.

    Reduction: 4-(2-Chlorophenyl)butane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl group and the 2-chlorophenyl moiety can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    2-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position and the hydroxyl group on the second carbon.

    2-(2-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the ortho position and the hydroxyl group on the second carbon.

Uniqueness

4-(2-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atom on the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-(2-chlorophenyl)butan-2-ol

InChI

InChI=1S/C10H13ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3

InChI Key

CVNNRMVQMCSSII-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1Cl)O

Origin of Product

United States

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